2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-3-8-19(9-4-16)27-24(29)15-28-14-23(25(30)21-13-18(26)7-12-22(21)28)33(31,32)20-10-5-17(2)6-11-20/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQGBWXNZFJGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the class of quinolone derivatives. Its unique structure, characterized by a quinoline core and various functional groups, suggests significant potential in medicinal chemistry. This article aims to explore its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 466.94 g/mol. The presence of a chloro group, a sulfonyl moiety, and a phenylacetamide side chain enhances its chemical reactivity and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClN2O4S |
| Molecular Weight | 466.94 g/mol |
| Key Functional Groups | Chloro, Sulfonyl, Amide |
Biological Activity
Antimicrobial Properties : Quinoline derivatives are well-known for their antimicrobial activity. Studies have indicated that this compound exhibits significant antibacterial effects against various strains of bacteria. The compound's mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication.
Anticancer Activity : Preliminary research suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death. The compound may also inhibit specific kinases involved in cancer progression.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis and cell proliferation .
- Protein Binding : Interaction studies indicate that it can bind to proteins involved in cellular signaling pathways, modulating their activity and affecting metabolic processes.
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus comparable to established antibiotics. This suggests its potential as an alternative treatment for bacterial infections.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis at micromolar concentrations.
Comparative Analysis
The uniqueness of this compound can be highlighted by comparing it with other similar quinoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroquinolone | Chloroquinoline core | Antimicrobial |
| 4-Methylcoumarin | Coumarin scaffold | Anticancer |
| Naphthyridine Derivatives | Naphthyridine core | Antibacterial |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-(substituted phenyl)acetamide-quinoline derivatives, which vary in substituents on the quinoline ring, sulfonyl/sulfanyl groups, and acetamide-linked aromatic rings. Below is a detailed comparison with structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituents on Quinoline Core The target compound and 866808-72-2 share a 4-oxo-quinoline scaffold, but differ in halogenation (Cl vs. F at position 6). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine . 866590-95-6 substitutes position 6 with an ethyl group, increasing lipophilicity and steric bulk compared to the chloro group in the target compound.
Sulfonyl vs. In contrast, 523990-92-3 features a sulfanyl group (S-link), which is less polar and may reduce solubility.
Acetamide-Linked Aromatic Rings
- The 4-methylphenyl group in the target compound and 523990-92-3 contrasts with the 4-chlorophenyl in 866590-95-6 . Chlorine’s inductive effect could modulate electronic interactions in binding pockets compared to methyl groups.
Molecular Weight Trends The target compound (481.0 g/mol) and 866808-72-2 (481.5 g/mol) have nearly identical weights, suggesting similar pharmacokinetic profiles.
Functional Implications
- Electron-Withdrawing Effects : The 4-methylbenzenesulfonyl and chloro groups in the target compound may enhance stability against enzymatic degradation compared to sulfanyl or ethyl-substituted analogs .
Preparation Methods
Core Quinoline Synthesis
The quinoline backbone is typically derived from 3-aminophenol or 2-amino-5-nitrobenzophenone . Acetylation of 3-aminophenol with acetic anhydride yields 3-hydroxyacetanilide , which undergoes Pechmann condensation with ethyl acetoacetate in 70% sulfuric acid to form the dihydroquinoline scaffold. Alternatively, cyclization of 2-amino-5-nitrobenzophenone with pentan-2,4-dione under acidic conditions generates nitro-substituted intermediates, subsequently reduced to amines using Zn/NH₄Cl.
Key Reaction:
Sulfonylation at Position 3
Introduction of the 4-methylbenzenesulfonyl group employs 4-methylbenzenesulfonyl chloride under basic conditions. Triethylamine or DIPEA (N,N-diisopropylethylamine) in dichloromethane or DMF facilitates nucleophilic substitution, with reaction times ranging from 30 minutes to 2 hours.
Optimized Conditions:
Stepwise Synthesis Protocol
Cyclization and Acetylation
-
Pechmann Condensation: 3-Hydroxyacetanilide reacts with ethyl acetoacetate in concentrated H₂SO₄ at 0°C for 9–10 hours, yielding ethyl 6-amino-2-methyl-4-phenylquinoline-3-carboxylate .
-
Nitro Reduction: Zn dust and NH₄Cl in ethanol reduce nitro groups to amines at 60°C, achieving >95% conversion.
Critical Note: Excessive heating during Pechmann condensation risks decarboxylation, necessitating strict temperature control.
Sulfonylation and Acetamide Coupling
-
Sulfonyl Chloride Reaction: The quinoline amine reacts with 4-methylbenzenesulfonyl chloride in DMF/DIPEA, followed by quenching in ice water to precipitate the sulfonamide.
-
Acid-Amine Cross-Coupling: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) mediates coupling between the sulfonylated quinoline and 2-(4-methylphenyl)acetic acid, forming the acetamide sidechain.
Reaction Scheme:
Advanced Modular Approaches
Suzuki Cross-Coupling
Palladium-catalyzed Suzuki reactions introduce aryl groups at position 4 of the quinoline. Using Pd(PPh₃)₄ and K₂CO₃ in THF, biphenyl derivatives are grafted onto the core structure, enhancing solubility and bioactivity.
Example:
N-Alkylation for Acetamide Installation
Alkylation with 2-chloro-N-(4-methylphenyl)acetamide in the presence of KI and K₂CO₃ in DMF at 60–65°C directly installs the acetamide moiety, bypassing intermediate isolation.
Conditions Table:
| Component | Quantity | Role |
|---|---|---|
| 2-Chloroacetamide | 1.5 equiv | Electrophile |
| KI | 0.2 equiv | Catalyst |
| K₂CO₃ | 3.0 equiv | Base |
| Solvent | DMF | Polar aprotic |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
NMR: NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 8.21 (s, 1H, quinoline-H), 2.42 (s, 3H, CH₃-C₆H₄).
-
HRMS: Calculated for C₂₇H₂₄ClN₃O₄S [M+H]⁺: 522.1254; Found: 522.1256.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise Assembly | 70% | 98% | Moderate |
| Modular Construction | 85% | 99.5% | High |
| One-Pot | 65% | 95% | Low |
Modular approaches using Suzuki coupling and HATU-mediated reactions are preferred for industrial applications due to higher yields and reproducibility .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:
- Temperature and Solvent Selection : Reactions involving chloro and sulfonyl groups (e.g., nucleophilic substitutions) often require polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C to stabilize intermediates .
- Catalysts : Palladium-based catalysts enhance coupling reactions, while bases like K₂CO₃ facilitate deprotonation in substitution steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are standard for isolating the acetamide derivative .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation and purity assessment:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylbenzenesulfonyl protons at δ 2.4–2.6 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1350 cm⁻¹ (S=O stretching) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 497.12) .
Q. How can researchers design initial biological activity screening assays for this compound?
Methodological Answer: Standard assays include:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli using broth microdilution .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition to reference compounds (e.g., staurosporine) .
Advanced Research Questions
Q. How can reaction mechanisms for substituent modifications (e.g., chloro or sulfonyl groups) be elucidated?
Methodological Answer: Mechanistic studies require:
- Computational Modeling : Density Functional Theory (DFT) calculations to map energy barriers for substitution pathways (e.g., SNAr vs. radical mechanisms) .
- Isotopic Labeling : Using ³⁶Cl-labeled substrates to track substitution kinetics via LC-MS .
- Kinetic Profiling : Time-resolved NMR to monitor intermediate formation (e.g., Meisenheimer complexes in nucleophilic substitutions) .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?
Methodological Answer: Contradictions arise from assay-specific variables:
- Cell Line Variability : Compare results across multiple lines (e.g., HT-29 vs. A549) to rule out cell-specific resistance .
- Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC pre/post-assay .
- Structural Analogs : Benchmark against derivatives (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate substituent effects .
Q. What strategies are effective for establishing structure-activity relationships (SAR) with this compound?
Methodological Answer: SAR development involves:
- Substituent Scanning : Synthesize analogs with modified sulfonyl (e.g., 4-ethylbenzenesulfonyl) or acetamide groups (e.g., N-(4-chlorophenyl)) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity .
- Crystallography : Resolve ligand-target complexes (e.g., with kinase domains) to identify binding motifs .
Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?
Methodological Answer: Key challenges and solutions:
- Low Solubility : Use nanoformulations (e.g., liposomes) or prodrug strategies (e.g., phosphate esters) .
- Metabolic Instability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
- Plasma Protein Binding : Modify sulfonyl groups to reduce albumin affinity while retaining target engagement .
Methodological Considerations for Data Reproducibility
- Reaction Replication : Document exact stoichiometry, solvent grades, and equipment (e.g., microwave vs. oil bath heating) .
- Assay Controls : Include positive (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only) in biological studies .
- Data Sharing : Publish raw spectral data (NMR, HRMS) and crystallographic files (CIF) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
